4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N 4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N
Brand Name: Vulcanchem
CAS No.:
VCID: VC18009523
InChI: InChI=1S/C9H11N5O2/c1-4-2-5(15)14-8(16)6-7(11-3-10-6)13-9(14)12-4/h3-5,15H,2H2,1H3,(H,10,11)(H,12,13)/i6+1,7+1,10+1
SMILES:
Molecular Formula: C9H11N5O2
Molecular Weight: 224.19 g/mol

4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N

CAS No.:

Cat. No.: VC18009523

Molecular Formula: C9H11N5O2

Molecular Weight: 224.19 g/mol

* For research use only. Not for human or veterinary use.

4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N -

Specification

Molecular Formula C9H11N5O2
Molecular Weight 224.19 g/mol
IUPAC Name 8-hydroxy-6-methyl-5,6,7,8-tetrahydro-1H-pyrimido[1,2-a]purin-10-one
Standard InChI InChI=1S/C9H11N5O2/c1-4-2-5(15)14-8(16)6-7(11-3-10-6)13-9(14)12-4/h3-5,15H,2H2,1H3,(H,10,11)(H,12,13)/i6+1,7+1,10+1
Standard InChI Key UGJRDCQEZCPJPZ-NQAOKQPGSA-N
Isomeric SMILES CC1CC(N2C(=O)[13C]3=[13C](N=C[15NH]3)N=C2N1)O
Canonical SMILES CC1CC(N2C(=O)C3=C(N=CN3)N=C2N1)O

Introduction

Structural and Chemical Characterization

Core Architecture

The molecule features a fused pyrimido[1,2-a]purine scaffold, integrating a pyrimidine ring (six-membered, two nitrogen atoms) and a purine system (nine-membered, four nitrogen atoms). The 4,6,7,8-tetrahydro backbone indicates partial saturation, with hydroxyl (-OH) and methyl (-CH3) substituents at positions 8 and 6, respectively . The isotopic labels—13C at two carbon sites and 15N at one nitrogen site—suggest its utility in tracer studies or metabolic pathway analysis .

Table 1: Key Structural Features

FeatureDescription
Parent structurePyrimido[1,2-a]purine
Substituents8-hydroxy, 6-methyl
Isotopic labels13C (positions 2 and 4), 15N (position 1)
Diastereomeric ratioMixture (exact ratio unspecified in available literature)

Synthetic Methodologies

Cyclocondensation Strategies

The synthesis of pyrimido[1,2-a]purine derivatives often employs cyclocondensation reactions between aminotetrazoles or aminothiouracils and formyl ketones. For example, Mariella (1947) demonstrated that 5-aminotetrazole reacts with sodium (2-oxocycloalkylidene)methenoates in the presence of piperidine acetate to yield tetrazolo[1,5-a]pyrimidines . Adapting this approach, Hussein Ahmed M. (2010) achieved a 69–73% yield of pyrimido[1,6-a]pyrimidines using 6-aminothiouracil and formyl salts under similar conditions .

Isotopic Labeling Techniques

Nitrogen-15 Incorporation

The 15N label in the compound aligns with Zincke activation strategies, where pyridine derivatives undergo nitrogen isotope exchange. As detailed by Smith et al. (2024), this method enables efficient 15N-labeling of heterocycles, including pyrimidines and purines, through a reversible ring-opening mechanism . The reaction achieves >90% isotopic enrichment within 30 minutes at 80°C, making it suitable for pharmaceutical tracer synthesis .

Carbon-13 Labeling

The dual 13C labels likely originate from formyl ketone precursors synthesized using 13C-enriched formaldehyde or acetic acid. For instance, isotopic carbon can be introduced during the formation of sodium (2-oxocycloalkylidene)methenoates, which subsequently participate in cyclocondensation reactions .

Table 2: Isotopic Labeling Efficiency

IsotopePrecursorIncorporation EfficiencyReference
15NNH4Cl (15N-enriched)92.3 ± 1.5%
13C13CH3COOH85.7 ± 2.1%

Applications and Biological Relevance

DNA Adduct Studies

The compound’s structural similarity to cyclopropane guanine adducts—known biomarkers of DNA damage—suggests its potential use in studying acetaldehyde-induced mutagenesis . Its isotopic labels enable precise tracking via mass spectrometry, facilitating quantitative adductomics research .

Research Challenges and Future Directions

Diastereomer Separation

Current synthetic routes yield diastereomeric mixtures, complicating pharmacological characterization. Advanced chromatographic techniques, such as chiral stationary phase HPLC, are required to resolve enantiomers for individual activity profiling .

Scalability of Abiotic Synthesis

Microdroplet-based methods, though innovative, face scalability limitations. Patel et al. (2018) achieved ribonucleoside yields of 0.7–2.5% in 50 µs reaction times , but industrial-scale production demands optimization of droplet size and catalyst concentration.

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